molecular formula C12H14N4O4S B2362593 3-methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1013758-24-1

3-methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B2362593
CAS RN: 1013758-24-1
M. Wt: 310.33
InChI Key: DDCQGSDDCMQJEV-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It was first synthesized in 1999 by Sankyo Co., Ltd. and has since been extensively studied in the field of cancer research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has led to the development of new synthesis methods for creating pyrazole derivatives, including 3-methoxy-1-methyl-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide, through reactions involving various precursors and conditions. These techniques aim at improving the yield, purity, and functionalization of pyrazole compounds for further applications (Hassan, Hafez, & Osman, 2014).

  • Characterization and Molecular Structure : The synthesized compounds are extensively characterized using spectral and analytical techniques, such as NMR, mass spectrometry, and X-ray crystallography. This characterization confirms their structures and helps in understanding the relationship between their molecular architecture and biological activities (Kumara, Kumar, Kumar, & Lokanath, 2018).

Therapeutic Potential

  • Cytotoxic Activity : Several studies have evaluated the cytotoxic properties of pyrazole derivatives against various cancer cell lines. These compounds show potential as anticancer agents, with specific derivatives demonstrating significant activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their potential in cancer chemotherapy (Hassan, Hafez, & Osman, 2014).

  • Antifungal and Antibacterial Activities : The antifungal and antibacterial properties of pyrazole derivatives have been explored, indicating that these compounds can inhibit the growth of several pathogenic microorganisms. This activity highlights their potential use in developing new antimicrobial agents (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).

Molecular Interactions and Computational Studies

  • Structural Analysis and Molecular Interactions : Computational studies and molecular modeling have been applied to understand the interaction mechanisms of pyrazole derivatives with biological targets. These studies aid in the rational design of molecules with enhanced biological activities (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).

  • Inhibitory Effects on Enzymes : Pyrazole derivatives have been investigated for their inhibitory effects on various enzymes, including carbonic anhydrases. These studies provide insights into their mechanism of action and potential therapeutic applications (Mert, Alım, Işgör, Anıl, Kasımoğulları, & Beydemir, 2015).

properties

IUPAC Name

3-methoxy-1-methyl-N-(4-sulfamoylphenyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-16-7-10(12(15-16)20-2)11(17)14-8-3-5-9(6-4-8)21(13,18)19/h3-7H,1-2H3,(H,14,17)(H2,13,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCQGSDDCMQJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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